Dimorpholinium hexadecyl phosphate

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Ionic Liquids Research

Dimorpholinium hexadecyl phosphate (B84403) is structurally characterized by a hexadecyl phosphate anion and two morpholinium cations. The presence of the positively charged morpholinium ions, which are a type of quaternary ammonium cation, places this compound within the extensive class of Quaternary Ammonium Compounds (QACs). QACs are known for their diverse applications, including as surfactants, antimicrobial agents, and phase transfer catalysts. aablocks.comsinfoochem.com

Furthermore, due to its salt-like nature and potentially low melting point, dimorpholinium hexadecyl phosphate can be considered a type of ionic liquid (IL). Ionic liquids are salts that are liquid below 100°C and are lauded for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. aablocks.compinpools.com The combination of a long-chain anionic component and a heterocyclic cationic component in this compound suggests its potential to exhibit unique properties at the intersection of QACs and ILs, making it a compelling subject for research.

Significance of Long-Chain Phosphates in Supramolecular Chemistry and Interface Science

The hexadecyl phosphate anion, a key component of this compound, is a long-chain alkyl phosphate. Such molecules are amphiphilic, possessing a long, hydrophobic hydrocarbon tail (the hexadecyl group) and a hydrophilic phosphate head group. This dual nature is the driving force behind their significant role in supramolecular chemistry and interface science.

In solution, these amphiphilic anions can self-assemble into a variety of ordered structures, such as micelles, vesicles, and liquid crystals. This behavior is fundamental to their application as emulsifiers and stabilizers in various formulations. The study of these self-assembled structures falls under the umbrella of supramolecular chemistry, which focuses on the non-covalent interactions that govern the formation of complex, functional systems. nih.govresearchgate.net

At interfaces, such as an oil-water boundary, long-chain phosphates orient themselves to minimize unfavorable interactions, thereby reducing interfacial tension. This property is crucial for the formation and stabilization of emulsions. The specific interactions of the phosphate headgroup with other molecules and surfaces are of great interest in interface science, with implications for lubrication, corrosion inhibition, and the development of advanced materials.

Current Gaps and Emerging Research Questions on this compound

Despite the well-established knowledge of its constituent ions, this compound as a distinct compound remains largely unexplored in the scientific literature. This presents a number of compelling research questions and highlights significant gaps in our current understanding.

Key areas for future investigation include:

Synthesis and Characterization: Detailed and optimized synthetic routes for the preparation of high-purity this compound are not widely reported. A thorough characterization of its physicochemical properties, such as melting point, solubility in various solvents, and thermal stability, is essential.

Supramolecular Behavior: How does the presence of two morpholinium cations influence the self-assembly of the hexadecyl phosphate anions in solution? Investigating the critical micelle concentration (CMC) and the morphology of the resulting aggregates would provide valuable insights.

Interfacial Properties: What are the specific adsorption characteristics of this compound at various interfaces? Understanding its effectiveness as an emulsifier or a surface modifier compared to more common long-chain phosphate salts is a critical research need.

Potential Applications: Given the properties of its components, what are the potential applications of this compound? Exploring its utility in areas such as specialty surfactants, components for novel ionic liquids, or as a building block for advanced materials could uncover new technological opportunities.

The following data tables provide a summary of the known information for the components of this compound, as well as the limited available data for the compound itself.

Table 1: Physicochemical Properties of this compound and its Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 65151-46-4 | C24H53N2O6P | 496.66 |

| Hexadecyl dihydrogen phosphate | 3539-43-3 | C16H35O4P | 322.42 |

| Morpholine (B109124) | 110-91-8 | C4H9NO | 87.12 |

Table 2: Identification Numbers for this compound

| Identifier | Value |

| CAS Number | 65151-46-4 |

| EC Number | 265-536-1 |

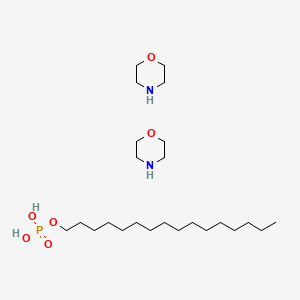

Structure

2D Structure

Properties

CAS No. |

65151-46-4 |

|---|---|

Molecular Formula |

C24H53N2O6P |

Molecular Weight |

496.7 g/mol |

IUPAC Name |

hexadecyl dihydrogen phosphate;morpholine |

InChI |

InChI=1S/C16H35O4P.2C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*1-3-6-4-2-5-1/h2-16H2,1H3,(H2,17,18,19);2*5H,1-4H2 |

InChI Key |

RDBHYSAPSXDNIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |

Origin of Product |

United States |

Methodological Advancements in the Synthesis and Purification of Dimorpholinium Hexadecyl Phosphate

Exploration of Synthetic Pathways for Dialkyl Morpholinium Phosphates

The synthesis of dialkyl morpholinium phosphates, including the target compound Dimorpholinium hexadecyl phosphate (B84403), can be approached through several synthetic strategies. The term "Dimorpholinium" suggests either a dicationic structure, where two morpholinium units are covalently linked, or a salt with a 2:1 stoichiometric ratio of morpholinium cations to the hexadecyl phosphate anion. Both possibilities are explored through plausible synthetic routes based on established chemical principles.

One potential pathway involves a two-step process to create a dicationic morpholinium species followed by anion exchange. This begins with the synthesis of a bis(morpholinium)alkane dihalide. For instance, a dihaloalkane can be reacted with two equivalents of a suitable N-alkylmorpholine. nih.govresearchgate.net The resulting dicationic halide salt can then undergo an anion exchange reaction, for example, with a silver phosphate salt, to yield the desired dicationic phosphate ionic liquid. researchgate.net

Another viable route is the direct reaction of morpholine (B109124) or its derivatives with a precursor of the hexadecyl phosphate anion. This could involve the reaction of two equivalents of an N-alkylmorpholine with hexadecyl phosphoric acid. This acid-base neutralization reaction would directly yield the Dimorpholinium hexadecyl phosphate salt. The synthesis of the hexadecyl phosphoric acid precursor can be achieved through the phosphorylation of hexadecanol (B772) using reagents like phosphorus pentoxide.

A third approach could involve the synthesis of a monocationic N-alkyl-N-methylmorpholinium halide, followed by a metathesis reaction with a suitable phosphate salt. google.com While this would typically yield a monocationic product, modifications to the stoichiometry and reaction conditions could potentially lead to the formation of the dimorpholinium species.

The choice of synthetic pathway can be influenced by factors such as the desired purity, yield, and the availability and cost of starting materials. Each route presents distinct advantages and challenges in terms of reaction control and product isolation.

Optimization of Reaction Parameters and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key variables include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For the synthesis of bis(morpholinium)alkane dihalides, the reaction temperature and duration are critical. For example, the reaction of pyridine (B92270) with 1,4-dibromobutane (B41627) is typically carried out at 60 °C for an extended period of 4 days to ensure complete reaction. nih.gov Similar conditions would likely be applicable to morpholine-based syntheses. The choice of solvent is also crucial; for instance, the quaternization of 1-alkylimidazole is often performed in toluene (B28343) or 4-methyl-2-pentanone (B128772) at elevated temperatures. researchgate.net

In anion exchange reactions, the choice of the precipitating agent and solvent system is paramount for driving the reaction to completion and facilitating product isolation. The use of silver salts, such as silver phosphate, often results in the precipitation of the insoluble silver halide, which can be easily removed by filtration. researchgate.net

For direct neutralization reactions, controlling the stoichiometry is essential to ensure the formation of the desired 2:1 salt. The reaction is typically carried out in a suitable solvent that can dissolve both the acidic and basic reactants, and the progress of the reaction can be monitored by techniques such as titration.

The yield of the final product can be significantly influenced by these parameters. The table below illustrates typical yields for the synthesis of related dicationic ionic liquids, highlighting the importance of optimized conditions.

| Cation Type | Anion | Yield (%) | Reference |

| Imidazolium-based dicationic | PF6 | >90 | researchgate.net |

| Pyridinium-based dicationic | Br | High | nih.gov |

| Imidazolium-based dicationic | Carboxylate | High | researchgate.net |

This table presents data for analogous dicationic ionic liquids to illustrate potential yields under optimized conditions.

Development of High-Purity Isolation and Purification Techniques

Achieving high purity is a critical step in the synthesis of ionic liquids, as impurities can significantly affect their physicochemical properties and performance in applications. Several techniques have been developed and refined for the isolation and purification of ionic liquids, including this compound.

Crystallization is a powerful method for purifying solid ionic liquids. ntnu.no Melt crystallization, where the compound is purified by controlled cooling of its molten state, has been shown to be effective for imidazolium-based ionic liquids and could be applicable to solid morpholinium salts. ntnu.no The process often involves a "sweating" step to remove impurities from the crystal surface. For compounds that are liquid at room temperature, crystallization can sometimes be induced by cooling to low temperatures or by the addition of a suitable anti-solvent. nih.gov

Extraction is a widely used technique for removing impurities from ionic liquids. rsc.orgrsc.org Liquid-liquid extraction can be employed using a solvent in which the ionic liquid is immiscible but the impurities are soluble. For instance, organic solvents like ethyl acetate, diethyl ether, and hexane (B92381) are often used to remove nonpolar impurities. rsc.org Conversely, water can be used to extract hydrophilic impurities from hydrophobic ionic liquids.

Ion exchange chromatography is a highly effective method for removing ionic impurities. frontiersin.orgnih.govrasayanjournal.co.inlevlin.se The crude ionic liquid is passed through a column containing an ion exchange resin. For the purification of a phosphate-containing ionic liquid, a cation exchange resin could be used to remove cationic impurities, or an anion exchange resin could be employed to remove anionic impurities. rasayanjournal.co.inlevlin.se The choice of resin and eluent is critical for achieving efficient separation.

Other techniques such as adsorption, where impurities are removed by binding to a solid adsorbent, and membrane separation can also be employed. rsc.orgrsc.org The selection of the most appropriate purification method or combination of methods depends on the nature of the ionic liquid and the impurities present.

The table below summarizes various purification techniques and their applicability to ionic liquids.

| Purification Technique | Principle | Applicability to Ionic Liquids | Reference |

| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Effective for solid ionic liquids. | ntnu.nonih.gov |

| Extraction | Differential solubility of the ionic liquid and impurities in two immiscible liquid phases. | Widely used for removing various types of impurities. | rsc.orgrsc.org |

| Ion Exchange Chromatography | Separation based on the reversible electrostatic interaction of ions with a charged stationary phase. | Highly effective for removing ionic impurities. | frontiersin.orgnih.govrasayanjournal.co.inlevlin.se |

| Adsorption | Binding of impurities to the surface of a solid adsorbent. | Useful for removing specific impurities. | rsc.orgrsc.org |

| Membrane Separation | Separation based on the selective passage of molecules through a membrane. | An emerging technique for ionic liquid purification. | rsc.orgrsc.org |

This table provides a general overview of purification techniques applicable to ionic liquids.

Elucidation of Supramolecular Architectures and Self Assembly Mechanisms of Dimorpholinium Hexadecyl Phosphate

Investigation of Concentration-Dependent Aggregate Formation

The aggregation behavior of surfactants is highly dependent on their concentration in a solution. Below a certain concentration, the critical micelle concentration (CMC), the surfactant molecules exist predominantly as monomers. As the concentration increases to and beyond the CMC, these monomers begin to self-assemble into organized structures such as micelles.

For a double-chain surfactant like dimorpholinium hexadecyl phosphate (B84403), the presence of two hexadecyl chains would likely result in a lower CMC compared to single-chain surfactants of similar chain length. This is due to the increased hydrophobicity. The concentration-dependent aggregation would likely proceed from monomers to spherical or ellipsoidal micelles, and with increasing concentration, these may transition into more complex structures like cylindrical micelles or lamellar phases.

Table 1: Hypothetical Concentration-Dependent Aggregates of Dimorpholinium Hexadecyl Phosphate in Aqueous Solution

| Concentration Range | Predominant Species/Aggregate |

| < CMC | Monomers |

| > CMC | Spherical/Ellipsoidal Micelles |

| High Concentration | Cylindrical Micelles, Lamellar Phases |

Mechanisms of Micellization and Vesicle Formation in Aqueous and Non-Aqueous Systems

In aqueous systems, the self-assembly of this compound is primarily driven by the hydrophobic effect. The two hexadecyl tails would form the core of the aggregate, shielded from the water, while the polar headgroups, consisting of the phosphate and the dimorpholinium counterions, would be exposed to the aqueous environment. The geometry of the surfactant molecule, as described by the critical packing parameter (p), would determine whether micelles or vesicles are formed. Given the double-chain structure, it is plausible that vesicle formation, creating enclosed bilayer structures (liposomes), would be a favored arrangement.

In non-aqueous, non-polar solvents, the self-assembly would be inverted. The polar headgroups would form the core of the reverse micelles, sequestered away from the non-polar solvent, while the hydrophobic tails would be directed outwards into the solvent. In polar non-aqueous solvents, the behavior would be more complex and dependent on the specific solvent properties.

Structural Characterization of Self-Assembled Systems via Advanced Scattering and Spectroscopic Methods

The precise structure of the self-assembled aggregates of this compound would be determined using a combination of advanced analytical techniques.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques are invaluable for determining the size, shape, and internal structure of micelles and vesicles in solution. By analyzing the scattering patterns, one can deduce the radius of gyration, the shape of the aggregates (spherical, cylindrical, etc.), and the thickness of the bilayer in the case of vesicles.

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of the aggregates by analyzing the fluctuations in scattered light intensity due to Brownian motion. This provides information on the size distribution of the self-assembled structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR can provide insights into the local environment of the surfactant molecules within the aggregate. Changes in chemical shifts and relaxation times can indicate the degree of mobility of the hydrocarbon chains and the headgroup region, confirming the formation of organized structures.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to probe the conformational order of the alkyl chains. Changes in the frequencies of specific vibrational modes, such as the C-H stretching vibrations, can indicate the transition from a disordered (gauche) to a more ordered (trans) conformation upon aggregation.

Impact of Counterion and Solvent Polarity on Self-Assembly Dynamics

The nature of the counterion and the polarity of the solvent play a crucial role in the self-assembly process. The dimorpholinium counterion, in the case of the titled compound, is relatively bulky. The degree of its binding to the phosphate headgroup would influence the effective headgroup area and, consequently, the packing parameter. A tightly bound counterion would reduce the electrostatic repulsion between the headgroups, favoring the formation of structures with lower curvature, such as vesicles or lamellar phases.

The polarity of the solvent has a profound effect. In highly polar solvents like water, the hydrophobic effect is strong, leading to well-defined self-assembly. As the polarity of the solvent decreases, the hydrophobic driving force for aggregation weakens. In solvents of intermediate polarity, a variety of complex aggregate structures might be observed. In non-polar solvents, as mentioned, the formation of reverse micelles would be expected.

Computational Modeling of Self-Assembly Processes and Aggregate Morphologies

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict and understand the self-assembly of this compound.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic process of self-assembly from an initial random distribution of surfactant monomers in a solvent box. These simulations can provide atomistic-level details of the aggregate structure, the conformation of the surfactant molecules, the distribution of counterions, and the dynamics of water molecules at the interface.

Coarse-Grained (CG) Simulations: To study the formation of larger aggregates and longer timescale phenomena, coarse-grained models are often employed. In these models, groups of atoms are represented as single beads, which significantly reduces the computational cost. CG simulations can predict the final morphology of the aggregates (micelles, vesicles, etc.) and the phase behavior of the system.

By simulating the system with varying concentrations and solvent conditions, these computational approaches can generate a phase diagram, offering predictions that can guide future experimental work.

Information Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific literature, academic databases, and public patent records, it has been determined that specific research findings and detailed data for the chemical compound “this compound” are not available in the public domain.

Extensive queries were conducted to locate studies pertaining to the interfacial phenomena and surface activity of this specific compound, covering the requested topics:

Adsorption and Desorption Kinetics

Interfacial Tension Measurements and Surface Excess

Formation of Monolayers and Multilayers

Role in Emulsion and Dispersion Stabilization

Wetting Behavior and Surface Modification

The search did not yield any scholarly articles, patents, or technical data sheets that characterize "this compound." While general research exists on classes of related compounds, such as other morpholinium-based cationic surfactants and various alkyl phosphate anionic surfactants, no data was found for the specific pairing of a dimorpholinium cation with a hexadecyl phosphate anion.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for "this compound." Fulfilling the request would require speculating on the compound's properties based on its constituent parts, which would not meet the required standards of scientific accuracy and would be a deviation from reporting on the sole subject of the specified compound.

Therefore, the requested article cannot be generated at this time due to the absence of published research on the subject compound.

Molecular Interactions and Mechanistic Insights of Dimorpholinium Hexadecyl Phosphate with Model Systems

Binding and Solubilization Mechanisms with Model Biological Membranes

The interaction of dimorpholinium hexadecyl phosphate (B84403) with model biological membranes, such as liposomes and lipid monolayers, is primarily driven by a combination of electrostatic and hydrophobic forces. The positively charged dimorpholinium headgroup facilitates initial binding to the negatively charged phosphate groups often present on the outer leaflet of cell membranes, or to the phosphate groups of zwitterionic phospholipids (B1166683) like phosphatidylcholine. nih.gov

The subsequent insertion of the hydrophobic hexadecyl tail into the nonpolar core of the lipid bilayer is an entropically favorable process. This insertion can lead to several concentration-dependent effects on the membrane structure and integrity. At low concentrations, the surfactant monomers can incorporate into the bilayer, causing an increase in membrane fluidity and permeability. As the concentration increases, the packing of the lipid acyl chains can be disrupted, leading to membrane destabilization.

The solubilization of model membranes by surfactants like dimorpholinium hexadecyl phosphate generally follows a three-stage model nih.gov:

Monomer Partitioning: At low concentrations, the surfactant monomers partition between the aqueous phase and the lipid bilayer. This leads to an increase in the surface area of the vesicles.

Vesicle-to-Micelle Transition: As the surfactant concentration in the membrane reaches a critical point, the liposomes begin to break down into mixed micelles composed of both lipid and surfactant molecules.

Complete Solubilization: At high surfactant concentrations, all the lipid molecules are incorporated into mixed micelles, resulting in a clear solution.

The efficiency of membrane solubilization is influenced by factors such as the chain length of the surfactant, the nature of the headgroup, and the composition and phase state of the lipid membrane. nih.govnih.gov The presence of the two morpholinium rings in the headgroup may influence the packing and curvature of the resulting mixed micelles.

Table 1: General Effects of Cationic Surfactant Binding to Model Membranes

| Surfactant Concentration | Observed Effect on Model Membrane | Primary Driving Force |

| Low | Increased membrane fluidity and permeability | Hydrophobic interactions |

| Intermediate | Membrane destabilization and formation of mixed micelles | Electrostatic and hydrophobic interactions |

| High | Complete solubilization into mixed micelles | Surfactant self-assembly |

This table presents generalized effects based on the behavior of cationic surfactants with model membranes.

Interactions with Synthetic Polymers and Macromolecular Assemblies

This compound can interact with a variety of synthetic polymers, particularly those bearing an opposite (negative) charge or containing hydrophobic domains. The primary interaction with anionic polymers, such as poly(acrylic acid) or poly(styrene sulfonate), is electrostatic, leading to the formation of polymer-surfactant complexes.

These interactions can result in significant changes in the properties of both the polymer and the surfactant. For instance, the binding of surfactant molecules can induce a conformational change in the polymer chain, often leading to a more compact structure. Concurrently, the critical micelle concentration (CMC) of the surfactant is typically lowered in the presence of the polymer, as the polymer chain acts as a template for micelle formation.

With non-ionic polymers containing hydrophobic segments, such as certain types of poly(ethylene glycol) (PEG), the interactions are primarily driven by hydrophobic forces. The hexadecyl tail of the surfactant can associate with the hydrophobic regions of the polymer, leading to the formation of mixed polymer-surfactant aggregates. Studies on phosphate-terminated PEGs have shown that the phosphate group can participate in specific interactions, such as metal-ligand coordination, which could be a relevant consideration for this compound in certain environments. acs.org

Table 2: Interactions of Cationic Surfactants with Different Types of Synthetic Polymers

| Polymer Type | Primary Interaction Mechanism | Resulting Complex/Assembly |

| Anionic Polyelectrolyte | Electrostatic attraction | Polymer-surfactant complex |

| Non-ionic with Hydrophobic Blocks | Hydrophobic association | Mixed polymer-surfactant aggregates |

| Cationic Polyelectrolyte | Repulsive forces (generally no interaction) | - |

This table provides a general overview of the expected interactions based on surfactant and polymer types.

Mechanisms of Complex Coacervation and Phase Separation

Complex coacervation is a liquid-liquid phase separation phenomenon that occurs when solutions of oppositely charged macromolecules (or a macromolecule and an oppositely charged surfactant) are mixed. In the context of this compound, complex coacervation can be induced by mixing it with an anionic polymer.

The process is initiated by the strong electrostatic attraction between the cationic dimorpholinium headgroups and the anionic groups on the polymer chain. This leads to the formation of soluble complexes at low concentrations. As more surfactant is added, these complexes can aggregate and phase separate from the bulk solution to form a polymer-rich phase known as the coacervate, and a polymer-poor supernatant phase. nih.govjst.go.jp

The formation and stability of the coacervate are influenced by several factors, including:

Charge density of the polymer and surfactant.

Molecular weight of the polymer.

Concentration of both components.

Ionic strength of the solution.

pH and temperature .

The hydrophobic interactions between the hexadecyl tails of the surfactant molecules within the coacervate phase play a crucial role in its structure and properties, often leading to the formation of organized surfactant aggregates within the polymer network.

Studies of Ion Exchange and Anion/Cation Recognition Phenomena

The dimorpholinium cation and the hexadecyl phosphate anion of the compound can both participate in ion exchange and recognition phenomena.

Anion Recognition and Exchange: The hexadecyl phosphate anion has the potential to act as a recognition site for specific cations, particularly those that can form strong interactions with phosphate groups. Furthermore, the phosphate group itself is an anion that can be involved in recognition processes. Studies on various synthetic receptors have highlighted the importance of hydrogen bonding and electrostatic interactions in the selective binding of phosphate anions. nih.govrsc.org While the primary role of the hexadecyl phosphate in this compound is as a counter-ion and a hydrophobic tail, its potential to participate in anion-specific interactions should not be overlooked, especially in competitive binding scenarios.

Table 3: Potential Ion Exchange and Recognition Interactions

| Interacting Ion | Moiety of this compound Involved | Type of Interaction |

| Other Cations | Dimorpholinium cation | Cation exchange |

| Specific Cations | Hexadecyl phosphate anion | Cation recognition |

| Other Anions | Hexadecyl phosphate anion (as part of an aggregate) | Anion exchange/competition |

This table outlines the potential ion exchange and recognition interactions based on the structure of the compound.

Theoretical and Computational Chemistry Approaches to Dimorpholinium Hexadecyl Phosphate

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on density functional theory (DFT), are fundamental to understanding the intrinsic properties of the dimorpholinium and hexadecyl phosphate (B84403) ions. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms, or conformation, of a molecule.

For the dimorpholinium cation, quantum chemical calculations can elucidate the geometry around the phosphorus centers and the rotational barriers of the morpholino groups. Similarly, for the hexadecyl phosphate anion, these calculations can determine the conformational preferences of the long alkyl chain and the electronic distribution within the phosphate headgroup. This information is crucial for developing accurate force fields used in larger-scale simulations.

Key outputs from these calculations include the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. The MEP map highlights regions of positive and negative electrostatic potential on the surfaces of the ions, indicating likely sites for electrostatic interactions. NBO analysis provides a detailed picture of the bonding and charge distribution within the molecules.

Molecular Dynamics Simulations of Self-Assembly and Interfacial Adsorption

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the collective behavior of molecules over time. rsc.org By simulating the motions of a large number of dimorpholinium and hexadecyl phosphate ions, along with solvent molecules, MD can reveal the mechanisms of self-assembly and adsorption at interfaces.

In these simulations, the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic positions. The quality of the force field is critical for the accuracy of the simulation. For ionic liquids and surfactants like dimorpholinium hexadecyl phosphate, polarizable force fields that can account for electronic polarization effects are often necessary to capture the physics of the system accurately.

MD simulations can predict the formation of various aggregate structures, such as micelles or bilayers, depending on the concentration and solvent conditions. These simulations provide detailed information about the size, shape, and internal structure of these aggregates. Furthermore, MD can be used to study the adsorption of this compound at interfaces, such as the air-water or a solid-liquid interface, which is critical for applications like surface modification and lubrication.

Density Functional Theory (DFT) Studies of Hydrogen Bonding and Ionic Interactions

While MD simulations provide a macroscopic view of self-assembly, a more detailed understanding of the specific interactions driving these processes can be obtained from DFT calculations on smaller, representative systems. DFT is particularly well-suited for studying non-covalent interactions like hydrogen bonding and ionic pairing. nih.gov

For this compound, DFT calculations can be performed on an ion pair or small clusters to precisely characterize the interaction between the dimorpholinium cation and the hexadecyl phosphate anion. These calculations can quantify the strength of the ionic bond and any hydrogen bonds that may form between the phosphate group and the morpholinium cation.

The results of these calculations, such as interaction energies and optimized geometries, provide a fundamental understanding of the forces holding the ion pair together. This information can also be used to refine the parameters of the force fields used in MD simulations, leading to more accurate and predictive models.

Statistical Mechanical Models for Predicting Phase Behavior and Aggregate Properties

Statistical mechanical models provide a theoretical framework to connect the molecular-level details obtained from quantum chemical calculations and MD simulations to macroscopic thermodynamic properties and phase behavior. These models use the principles of statistical mechanics to predict properties such as the critical micelle concentration (CMC), aggregate size distributions, and phase diagrams.

For a surfactant system like this compound, classical theories of micellization can be applied and refined using parameters derived from computational studies. For instance, the free energy of transferring a surfactant molecule from the bulk solution to a micelle can be estimated from MD simulations, which can then be used in a statistical mechanical model to predict the CMC.

More advanced statistical mechanical approaches, such as self-consistent field theory (SCFT), can provide more detailed predictions of the structure and thermodynamics of self-assembled phases. By inputting molecular parameters obtained from quantum chemistry and MD, SCFT can predict the formation of complex structures like hexagonal or lamellar phases.

Advanced Research Applications of Dimorpholinium Hexadecyl Phosphate in Novel Materials Systems

Investigation of Role as a Structure-Directing Agent in Nanomaterial Synthesis

Organic structure-directing agents (OSDAs) are crucial in the synthesis of porous materials like zeolites, where they guide the formation of specific pore and channel structures. While the direct use of dimorpholinium hexadecyl phosphate (B84403) as an OSDA in zeolite synthesis is not extensively documented in publicly available research, the principles of using modular organic molecules are well-established. For instance, the use of versatile OSDAs based on phosphazenes has been successful in the synthesis of complex zeolite structures like boggsite, which features intersecting 10- and 12-ring channels. nih.gov This highlights the potential for similarly complex amphiphilic molecules like dimorpholinium hexadecyl phosphate to act as templates or structure-directing agents in the formation of various nanomaterials.

The self-assembly properties of this compound into structures like micelles or liquid crystals in solution could be harnessed to template the growth of nanoparticles or mesoporous materials. The long hexadecyl chain can create hydrophobic domains, while the charged dimorpholinium phosphate head groups can interact with inorganic precursors, organizing them into specific arrangements. This templating effect can control the size, shape, and porosity of the resulting nanomaterials, which are critical parameters for their application in catalysis, separation, and drug delivery.

Integration into Functionalized Hybrid Materials and Composites

The distinct hydrophilic and hydrophobic moieties of this compound make it an excellent candidate for the creation of functionalized hybrid materials and composites. These materials combine the properties of organic and inorganic components to achieve synergistic effects. The ionic nature of the dimorpholinium phosphate head group allows for strong electrostatic interactions with inorganic components such as clays, metal oxides, or carbon nanotubes. Simultaneously, the long alkyl chain can enhance compatibility with organic polymers or provide a hydrophobic surface.

For example, incorporating this compound into a polymer matrix could improve the dispersion of inorganic fillers, leading to enhanced mechanical or thermal properties of the resulting composite. The compound could also be used to modify the surface of materials, imparting new functionalities. By forming a layer on a substrate, it could create a surface that is, for instance, both water-repellent due to the alkyl chains and capable of specific ionic interactions through the head groups.

Utilization in Ionic Liquid-Based Reaction Media and Catalysis Research

Ionic liquids, which are salts with melting points below 100°C, are gaining attention as "green" solvents and catalysts in chemical reactions. This compound, with its ionic structure, shares characteristics with ionic liquids and has potential applications in this field. Its amphiphilic nature could be particularly advantageous in reactions involving both polar and nonpolar reactants, where it could act as a phase-transfer catalyst or create microemulsions that enhance reaction rates.

In catalysis research, the compound could serve multiple roles. It could be the catalyst itself, with the morpholinium or phosphate groups participating in the catalytic cycle. Alternatively, it could act as a stabilizer for metallic nanoparticles that are the active catalysts, preventing their aggregation and deactivation. The long alkyl chain can provide steric stabilization, while the ionic head group can anchor the compound to the nanoparticle surface. This dual functionality is highly desirable for creating robust and efficient catalytic systems.

Development of Bio-Inspired Materials through Supramolecular Engineering

Supramolecular engineering involves the design and creation of complex, functional structures through non-covalent interactions, mimicking biological systems. The self-assembly of this compound into well-defined aggregates like vesicles or lamellar phases is a prime example of supramolecular engineering. These structures can serve as scaffolds for the development of bio-inspired materials.

For instance, vesicles formed from this compound could mimic cell membranes and be used as simple models for studying membrane processes or as nanocarriers for active molecules. The ability to control the assembly and disassembly of these structures through external stimuli like pH or temperature changes could lead to the development of "smart" materials that respond to their environment. Furthermore, by incorporating other molecules into the self-assembled structures of this compound, it is possible to create complex, multi-component systems with tailored properties, paving the way for new materials with applications in sensing, controlled release, and advanced diagnostics.

Future Directions and Emerging Research Avenues for Dimorpholinium Hexadecyl Phosphate

Exploration of Environmentally Benign Synthesis and Sustainable Applications

The future development of dimorpholinium hexadecyl phosphate (B84403) is intrinsically linked to the principles of green chemistry. Researchers are increasingly focusing on developing environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize renewable starting materials. This includes exploring enzymatic or biocatalytic methods for the synthesis of the phosphate and morpholine (B109124) precursors, as well as investigating the use of greener solvent systems.

In terms of sustainable applications, a key area of investigation is the use of dimorpholinium hexadecyl phosphate in environmentally friendly formulations. This could include its role as a biodegradable surfactant in detergents and cleaning products, or as a component in controlled-release systems for agrochemicals, thereby reducing the environmental impact of conventional formulations. Further research is also needed to assess the biodegradability and ecotoxicity of the compound and its self-assembled structures to ensure their long-term environmental compatibility.

Advanced Characterization Techniques for Dynamic Supramolecular Systems

The complex and dynamic nature of the supramolecular assemblies formed by this compound necessitates the use of advanced characterization techniques. While traditional methods like transmission electron microscopy (TEM) and dynamic light scattering (DLS) have provided valuable insights, a deeper understanding requires the application of more sophisticated tools.

Future research will likely involve the increased use of in-situ and time-resolved techniques to probe the formation and transformation of vesicles, micelles, and other aggregates in real-time. Techniques such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful for elucidating the size, shape, and internal structure of these assemblies in solution. Furthermore, advanced spectroscopic methods, including fluorescence correlation spectroscopy (FCS) and nuclear magnetic resonance (NMR) techniques like pulsed-field gradient NMR, can provide detailed information on the dynamics of molecular exchange and the diffusion of components within the supramolecular structures. Cryogenic transmission electron microscopy (cryo-TEM) will also be crucial for visualizing the delicate self-assembled architectures in their native, hydrated state, avoiding artifacts that can be introduced during conventional sample preparation.

Development of Multi-Scale Modeling Approaches

Computational modeling is poised to play a pivotal role in accelerating the design and application of this compound-based systems. The development of robust multi-scale modeling approaches is a key future direction. These models will bridge the gap between the molecular-level interactions and the macroscopic properties of the self-assembled systems.

At the quantum mechanical (QM) level, calculations can provide detailed insights into the electronic structure and intermolecular forces governing the interactions between the dimorpholinium cation and the hexadecyl phosphate anion. This information can then be used to develop and refine classical force fields for molecular dynamics (MD) simulations. MD simulations, in turn, can be used to study the self-assembly process, the structure and dynamics of the resulting aggregates, and their interactions with other molecules. Coarse-grained (CG) models, which represent groups of atoms as single beads, will be essential for simulating the large-scale and long-time phenomena associated with the formation of complex structures like vesicles and lamellar phases. A study on phosphate···π contacts in RNA U-turns highlighted discrepancies between quantum-chemical methods and AMBER force fields, suggesting that a combination of missing polarization in the force field and oversized Lennard-Jones radii for certain atoms could be the cause. nih.gov This underscores the importance of accurate force field parameterization for reliable simulations.

| Modeling Technique | Focus of Investigation | Key Insights |

| Quantum Mechanics (QM) | Electronic structure, intermolecular forces | Accurate description of non-covalent interactions |

| Molecular Dynamics (MD) | Self-assembly process, aggregate structure and dynamics | Time-evolution of the system at the atomistic level |

| Coarse-Grained (CG) Modeling | Large-scale and long-time phenomena | Simulation of complex structures and their transformations |

Investigation of Novel Applications in Specialized Separation Processes and Sensing Technologies

The unique self-assembling behavior of this compound opens up exciting possibilities for its use in specialized separation processes and sensing technologies. The ability to form well-defined, tunable structures like micelles and vesicles makes this compound a promising candidate for the development of novel extraction and separation media.

For instance, the hydrophobic cores of the micelles can be used to selectively solubilize and extract organic pollutants from aqueous environments. The lamellar structures of vesicles could be employed in membrane-based separation processes. Future research will focus on tailoring the size, charge, and stability of these assemblies to achieve high selectivity and efficiency for specific target molecules.

In the realm of sensing, the self-assembled structures of this compound can serve as platforms for the development of sensitive and selective chemical and biological sensors. The incorporation of reporter molecules, such as fluorescent dyes or enzymes, into the aggregates could lead to systems where the presence of an analyte triggers a measurable change in the optical or electrochemical properties. The responsiveness of the self-assembled structures to external stimuli like pH, temperature, or ionic strength could also be harnessed to create "smart" sensors that can detect changes in their environment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing dimorpholinium hexadecyl phosphate, and how can purity be validated?

- Methodological Answer : Microwave-assisted synthesis (e.g., as used for cobaltoceniumylamido complexes ) can be adapted for phosphate ester formation. Reaction conditions (temperature, solvent, molar ratios) should be optimized to minimize byproducts. Purity validation requires techniques like NMR (for morpholinium counterion identification) and elemental analysis. Chromatographic methods (HPLC) with evaporative light scattering detection are recommended for quantifying residual reactants .

Q. Which analytical techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- FT-IR : Confirm phosphate ester bonds (P=O stretch ~1250 cm⁻¹, P-O-C ~1050 cm⁻¹) .

- NMR : ¹H/³¹P NMR to resolve morpholinium proton environments and phosphate group connectivity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .

- X-ray Crystallography : For crystalline derivatives, compare with structurally analogous compounds (e.g., dicetyl phosphate, InChI=1S/C32H67O4P) .

Q. How does this compound interact with lipid bilayers in model membrane systems?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, incorporating the compound into phospholipid monolayers. Fluorescence anisotropy (e.g., DPH probes) can assess membrane rigidity. Compare results with dihexadecyl phosphate (DHP), which forms stable micelles and liposomes .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported hydrolysis kinetics of phosphate esters like this compound?

- Methodological Answer :

- Controlled Hydrolysis Studies : Vary pH (acidic/basic catalysts), temperature, and ionic strength. Monitor reaction progress via ³¹P NMR or HPLC .

- Kinetic Modeling : Use pseudo-first-order kinetics to compare degradation rates with structurally similar compounds (e.g., dicetyl phosphate hydrolyzes to hexadecanol and phosphoric acid ).

- Contradiction Resolution : Discrepancies may arise from counterion effects (morpholinium vs. sodium/potassium), requiring headgroup-specific studies .

Q. How can this compound enhance the stability of nucleic acid-loaded liposomes?

- Methodological Answer :

- Formulation Design : Incorporate the compound into cationic liposomes (e.g., DOPE:DOTAP mixtures) at varying molar ratios (5–20%).

- Stability Metrics : Measure zeta potential (≥+30 mV for colloidal stability) and encapsulation efficiency (e.g., SYBR Gold assay for DNA/RNA retention) .

- Comparative Studies : Benchmark against dihexadecyl phosphate, which improves liposome rigidity but lacks cationic charge .

Q. What role does the morpholinium counterion play in modulating biological interactions compared to other cationic surfactants?

- Methodological Answer :

- Cytotoxicity Assays : Compare IC₅₀ values (MTT assay) of this compound with analogs like cetylpyridinium chloride ( shows hexadecyl pyridinium’s dose-dependent antiviral activity ).

- Membrane Disruption Studies : Use hemolysis assays (sheep erythrocytes) to evaluate surfactant-induced lysis. Morpholinium’s lower hydrophobicity may reduce cytotoxicity vs. quaternary ammonium salts .

Key Considerations for Experimental Design

- Contamination Risks : Trace water accelerates hydrolysis; use anhydrous solvents and inert atmospheres for synthesis .

- Biological Assays : Include negative controls (e.g., empty liposomes) to distinguish compound-specific effects .

- Data Reproducibility : Report counterion source (e.g., morpholinium hydroxide vs. chloride) to clarify ionic strength impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.